N-([1,1'-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1'-biphenyl]-2-amine
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Overview
Description
N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine is a complex organic compound that features a biphenyl structure with a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine typically involves the coupling of biphenyl derivatives with boronic acid or boronate esters. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere to facilitate the coupling reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and recrystallization is also common to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boron-containing group to other functional groups.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the biphenyl rings.
Scientific Research Applications
N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-4-yl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The boron-containing group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The biphenyl structure allows for π-π interactions with aromatic systems, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethyl)phenyl)-1H-imidazole: Similar boron-containing structure but with different functional groups.
3-(2,3,4,5-tetramethylcyclopenta-2,4-dien-1-yl)propan-1-ol: Contains a cyclopentadiene ring instead of biphenyl.
tert-butyl 4-(5-nitropyridin-2-yl)piperidine-1-carboxylate: Different core structure but shares the dioxaborolane group.
Properties
Molecular Formula |
C36H34BNO2 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
2-phenyl-N-(4-phenylphenyl)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]aniline |
InChI |
InChI=1S/C36H34BNO2/c1-35(2)36(3,4)40-37(39-35)30-21-25-32(26-22-30)38(31-23-19-28(20-24-31)27-13-7-5-8-14-27)34-18-12-11-17-33(34)29-15-9-6-10-16-29/h5-26H,1-4H3 |
InChI Key |
IYSWLLULSYZTPP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
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